![molecular formula C14H14Cl2N2OS B5862081 N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5862081.png)
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide
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Overview
Description
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a significant role in the growth and survival of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Scientific Research Applications
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. The presence of a thiazole ring, a common motif in many drugs, suggests its utility in creating molecules with antibacterial, antifungal, or anti-inflammatory properties .
Organic Synthesis
In organic chemistry, this compound can be used as a building block for complex organic synthesis. Its dichlorobenzyl and thiazolyl groups offer points of reactivity that can be exploited to create a wide range of organic molecules, potentially leading to new materials or chemical entities with unique properties .
Agrochemical Research
The structural features of this compound suggest its use in the development of agrochemicals. It could be involved in the synthesis of new pesticides or herbicides, contributing to the agricultural industry by providing more effective and possibly safer alternatives for crop protection .
Dyestuff and Pigments
Compounds with dichlorobenzyl groups have been used in the synthesis of dyes and pigments. This particular compound could be researched for its potential applications in creating new colorants with specific properties for industrial use, such as stability under various conditions and non-toxicity .
Material Science
In material science, the compound’s molecular structure could be valuable in the design of novel materials. For instance, it might be used to create polymers with enhanced characteristics like increased thermal stability or improved mechanical strength .
Analytical Chemistry
As an analytical standard, this compound can be used in chromatography and spectroscopy for the identification and quantification of similar structures in complex mixtures. It could serve as a reference compound in the development of new analytical methods .
Biochemical Research
The thiazole ring in the compound’s structure is often found in molecules that interact with biological systems. Therefore, it could be used in biochemical research to study enzyme interactions, receptor binding, or as a scaffold for designing molecules that can modulate biological pathways .
Environmental Science
Research into the environmental fate of such compounds is crucial. This compound could be studied for its biodegradability, potential bioaccumulation, and environmental impact. Understanding its behavior in different ecosystems can inform safer chemical design practices .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, but the specific interactions of this compound need further investigation .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, but the specific pathways influenced by this compound remain to be elucidated .
Result of Action
Some thiazole derivatives have been found to exhibit anti-tumor proliferation activity against certain cancer cell lines . More research is needed to determine if this specific compound has similar effects.
properties
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-8(2)13(19)18-14-17-7-10(20-14)5-9-3-4-11(15)12(16)6-9/h3-4,6-8H,5H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOQCKGOBWWEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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